molecular formula C12H14O4S B14640697 2-[(1-Carboxybutyl)sulfanyl]benzoic acid CAS No. 54862-56-5

2-[(1-Carboxybutyl)sulfanyl]benzoic acid

Cat. No.: B14640697
CAS No.: 54862-56-5
M. Wt: 254.30 g/mol
InChI Key: JHCASAOHBACZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Carboxybutyl)sulfanyl]benzoic acid is a benzoic acid derivative characterized by a sulfanyl (-S-) group at the 2-position of the benzene ring, linked to a 1-carboxybutyl chain (-CH₂-CH₂-CH₂-CH(COOH)-). The carboxybutyl chain may influence solubility, steric hindrance, and hydrogen-bonding capacity, distinguishing it from shorter-chain or differently substituted derivatives .

Properties

CAS No.

54862-56-5

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

2-(1-carboxybutylsulfanyl)benzoic acid

InChI

InChI=1S/C12H14O4S/c1-2-5-10(12(15)16)17-9-7-4-3-6-8(9)11(13)14/h3-4,6-7,10H,2,5H2,1H3,(H,13,14)(H,15,16)

InChI Key

JHCASAOHBACZSW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)SC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a benzoic acid derivative reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Carboxybutyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(1-Carboxybutyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Carboxybutyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Substituent Features Molecular Weight Key Properties/Activity
This compound* C₁₂H₁₄O₄S 4-carbon chain with carboxylic acid ~278.3 Predicted moderate solubility, chiral
2-[(Carboxymethyl)sulfanyl]benzoic acid C₁₀H₁₀O₄S 1-carbon chain with carboxylic acid ~234.2 Antiproliferative activity (IC₅₀ ~10 μM)
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid C₁₀H₁₁NO₃S 2-carbon chain with carboxamide ~225.3 Enhanced hydrogen bonding, chiral
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid C₁₈H₁₅NO₄S 3-carbon chain with isoindole dione ~357.4 High molecular weight, lipophilic
4-Chloro-2-{2-[(6-nitrobenzothiazol-2-yl)sulfanyl]acetamido}benzoic acid C₁₆H₁₁ClN₂O₅S₂ Nitrobenzothiazole moiety ~418.9 Potential enzyme inhibition

*Predicted properties based on analogs.

Key Observations:

Chain Length and Functional Groups :

  • Longer chains (e.g., 4-carbon in the target compound) increase molecular weight and steric bulk compared to derivatives like 2-[(carboxymethyl)sulfanyl]benzoic acid (1-carbon chain). This may reduce solubility but enhance target binding specificity .
  • Carboxylic acid termini (as in the target compound) improve water solubility compared to carboxamide or nitrobenzothiazole derivatives, which are more lipophilic .

Chirality: Compounds with asymmetric carbons (e.g., 1-carboxybutyl or 1-carbamoylethyl chains) exist as enantiomers, which may exhibit divergent biological activities. For example, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids are synthesized as R/S mixtures, complicating pharmacological optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.